

Hexaphenyldisiloxane: A Comparative Review of its Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexaphenyldisiloxane**

Cat. No.: **B154894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Hexaphenyldisiloxane, a prominent organosilicon compound, has garnered significant attention across various scientific and industrial domains. Its unique molecular architecture, characterized by a flexible siloxane backbone flanked by six bulky phenyl groups, imparts a desirable combination of thermal stability, optical clarity, and dielectric properties. This guide provides a comprehensive literature review of the physicochemical properties and diverse applications of **hexaphenyldisiloxane**, alongside a comparative analysis with alternative materials. Experimental data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Physicochemical Properties of Hexaphenyldisiloxane

Hexaphenyldisiloxane is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Hexaphenyldisiloxane**

Property	Value	Reference
Chemical Formula	<chem>C36H30OSi2</chem>	[1]
Molecular Weight	534.81 g/mol	[1]
Melting Point	226 - 230 °C	[1]
Boiling Point	494 °C	[2]
Density	1.2 g/cm³	[3]
Refractive Index (n_D)	1.68	[2] [4]
Appearance	White to off-white crystal	[1]
Solubility	Insoluble in water	[5]

Applications of Hexaphenyldisiloxane

The distinct properties of **hexaphenyldisiloxane** have led to its utilization in a wide array of applications, ranging from high-performance polymers to specialized roles in organic synthesis.

High-Performance Polymers and Materials Science

Hexaphenyldisiloxane's exceptional thermal stability makes it a valuable component in the formulation of high-temperature resistant materials. It serves as a key intermediate in the synthesis of advanced silicone polymers, enhancing their mechanical strength and thermal resilience.[\[1\]](#) Its incorporation into coatings and adhesives improves durability and resistance to environmental degradation.[\[1\]](#)

Electronics and Photonics

With its excellent dielectric properties, **hexaphenyldisiloxane** is an ideal candidate for use in high-performance insulation materials and as a dielectric fluid in capacitors.[\[1\]](#) Its high refractive index also makes it a material of interest for optical applications, such as in the preparation of optically transparent materials.[\[6\]](#)

Organic Synthesis and Catalysis

In the realm of chemical synthesis, **hexaphenyldisiloxane** can function as a catalyst. For instance, it has been utilized in the preparation of pyrite (FeS_2).^{[7][8]} It is also employed in the synthesis of cross-linked porous polymers that have applications in water treatment.^{[7][8]}

Other Applications

Hexaphenyldisiloxane also finds use in the cosmetics and personal care industry, where it imparts a smooth texture and enhances product stability.^[1]

Comparison with Alternative Materials

The selection of a material for a specific application often involves a trade-off between various properties. Here, we compare **hexaphenyldisiloxane** with several classes of materials that are often considered as alternatives in its primary application areas.

High-Temperature Applications

For applications demanding high thermal stability, materials such as polyimides (PI), polyetheretherketone (PEEK), and polyamide-imides (PAI) are common alternatives. A comparison of their key thermal and mechanical properties is presented in Table 2.

Table 2: Comparison of High-Temperature Resistant Materials

Property	Hexaphenyldisiloxane	Polyimide (Kapton)	PEEK	Polyamide-imide (PAI)
Max. Service Temperature (°C)	~300 (estimated)	250	250	260
Thermal Conductivity (W/m·K)	Data not available	0.12 - 0.535	0.25	0.26 - 0.53
Tensile Strength (MPa)	Data not available	82.5	90 - 100	100 - 180
Dielectric Constant (at 1 kHz)	Data not available	3.4	~3.2	3.9 - 7.3

Note: Data for **Hexaphenyldisiloxane** is limited. The service temperature is an estimation based on its high melting and boiling points.

High Refractive Index Applications

In the field of optics, materials with a high refractive index are crucial for the design of lenses and other photonic devices. Table 3 compares the refractive index of **hexaphenyldisiloxane** with other high-refractive-index polymers.

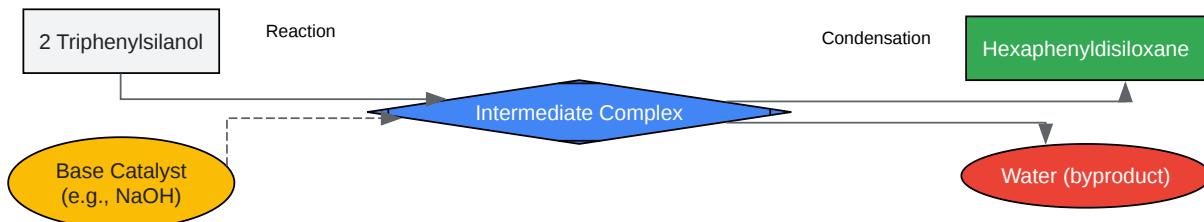
Table 3: Comparison of High Refractive Index Materials

Material	Refractive Index (n_D)
Hexaphenyldisiloxane	1.68
Polyphenylsiloxane	1.58 - 1.60
Polyimide	1.50 - 1.89
Polyetheretherketone (PEEK)	~1.78
Polyphosphonates	up to 1.66

Low Dielectric Constant Applications

For applications in microelectronics, materials with a low dielectric constant (low-k) are essential to minimize signal delay and crosstalk. While **hexaphenyldisiloxane** has good dielectric properties, other materials are specifically engineered for low-k applications.

Table 4: Comparison of Dielectric Materials


Material	Dielectric Constant (at 1 MHz)
Hexaphenyldisiloxane	Data not available
Fluorinated Polyimides	< 3.0
Polytetrafluoroethylene (PTFE)	2.1
Porous Organosilicate Glass	< 2.5

Experimental Protocols

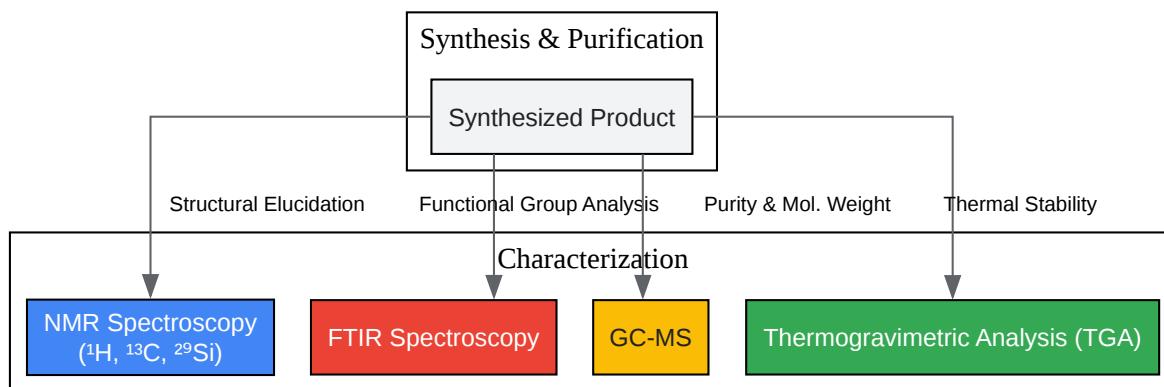
Detailed experimental procedures are crucial for the synthesis and characterization of materials. Below are representative protocols for the synthesis of **hexaphenyldisiloxane** and a general overview of common characterization techniques.

Synthesis of Hexaphenyldisiloxane from Triphenylsilanol

A common laboratory-scale synthesis of **hexaphenyldisiloxane** involves the base-catalyzed condensation of triphenylsilanol.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Hexaphenyldisiloxane** from Triphenylsilanol.


Procedure:

- Triphenylsilanol is dissolved in a suitable inert solvent, such as toluene or xylene.
- A catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution.
- The mixture is heated to reflux, and the water formed during the condensation reaction is removed, typically using a Dean-Stark apparatus.
- The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the catalyst is neutralized and removed by washing with water.
- The organic solvent is removed under reduced pressure, and the crude **hexaphenyldisiloxane** is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture).

Characterization Techniques

The synthesized **hexaphenyldisiloxane** and its derivatives are typically characterized using a suite of analytical techniques to confirm their structure and purity.

[Click to download full resolution via product page](#)

Caption: Typical workflow for the characterization of **Hexaphenyldisiloxane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{29}Si NMR are invaluable for elucidating the molecular structure and confirming the presence of the Si-O-Si linkage and the phenyl groups.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present, such as the Si-O-Si stretching and the aromatic C-H and C=C bonds.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to assess the purity of the synthesized compound and to determine its molecular weight.
- Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.[9]

Conclusion

Hexaphenyldisiloxane stands out as a versatile organosilicon compound with a unique combination of properties that make it suitable for a range of demanding applications. Its high thermal stability, excellent dielectric properties, and high refractive index position it as a valuable material in the fields of polymer science, electronics, and optics. While it faces competition from other high-performance polymers, its specific property profile ensures its continued relevance. Further research to fully quantify its thermal and dielectric properties under various conditions, along with the development of more efficient and scalable synthesis routes, will undoubtedly expand its application landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Hexaphenyldisiloxane | CAS#:1829-40-9 | Chemsric [chemsrc.com]
- 8. Organosilicon,CAS#:1829-40-9,六苯基二硅氧烷,HEXAPHENYLDISILOXANE [en.chemfish.com]

- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Hexaphenyldisiloxane: A Comparative Review of its Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154894#literature-review-of-hexaphenyldisiloxane-properties-and-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com